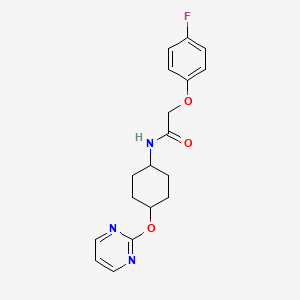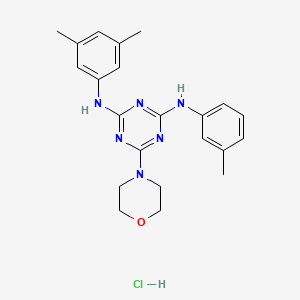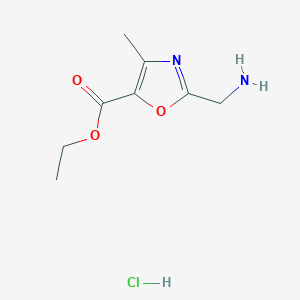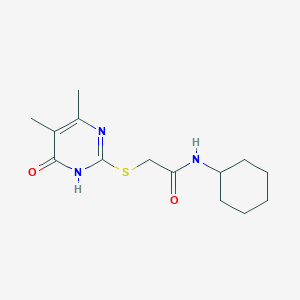
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a chemical compound with the molecular formula C6H9BrFNO and a molecular weight of 210.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an azetidine ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with bromoacetyl bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chloro-3-methyl-azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-(3-fluoro-3-ethyl-azetidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its reactivity and biological activity . The combination of these halogens with the azetidine ring makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIWYLSVOWJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)
![methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate](/img/structure/B2446374.png)

![2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2446379.png)

![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)

![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)

![N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2446391.png)
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
